molecular formula C29H24F3NO2.HCl B1191898 PPTN hydrochloride

PPTN hydrochloride

Cat. No.: B1191898
M. Wt: 511.96
Attention: For research use only. Not for human or veterinary use.
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Description

PPTN hydrochloride is a high-affinity, competitive, and highly selective antagonist for the P2Y14 receptor, demonstrating a K B of 434 pM in Schild analysis [ ]. This compound exhibits exceptional specificity, showing no agonist or antagonist activity at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors, even at concentrations as high as 1 µM, representing over 10,000-fold selectivity for P2Y14 over other P2Y receptors [ ][ ][ ]. The P2Y14 receptor is a G-protein coupled receptor (GPCR) highly expressed on immune cells like neutrophils and is implicated in immune and inflammatory responses [ ]. Its primary endogenous agonist is UDP-glucose. This compound is a critical pharmacological tool for elucidating the receptor's function, as it effectively blocks UDP-glucose-promoted signaling pathways and cellular responses. Key research applications include the inhibition of UDP-glucose-stimulated chemotaxis in differentiated HL-60 human promyelocytic leukemia cells and freshly isolated human neutrophils [ ]. Furthermore, studies have used PPTN to demonstrate the receptor's role in pro-inflammatory processes, such as the regulation of the NLRP3 inflammasome in synovial tissues, highlighting its value in researching inflammatory diseases [ ][ ]. With a molecular weight of 511.96 g/mol and a chemical formula of C 29 H 24 F 3 NO 2 ·HCl, this compound is supplied with a purity of ≥98% [ ][ ]. It is soluble in DMSO and ethanol, and should be stored at -20°C [ ][ ]. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C29H24F3NO2.HCl

Molecular Weight

511.96

Synonyms

4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Mechanism of Action : Competitively inhibits UDP-glucose-induced P2Y14 receptor activation with a Kd of 434 pM and >10,000-fold selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) .
  • Applications : Used to study inflammatory and immune responses, particularly in neutrophil chemotaxis and HL-60 leukemia cell migration .
  • Storage : Stable at -80°C for 12 months or -20°C for 1 month in inert atmospheres .

Comparison with Similar Compounds

PPTN hydrochloride’s uniqueness lies in its structural specificity and receptor selectivity . Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Weight (g/mol) Target Receptor Selectivity/Activity Solubility/Stability Key Applications
This compound 511.96 P2Y14 Kd = 434 pM; >10,000-fold selectivity Soluble in DMSO; stable at -80°C Immune/anti-inflammatory research
N-Phenylnicotinamide Hydrochloride 232.69 Nicotinamide receptors Binds nicotinamide derivatives Water-soluble; hygroscopic Metabolic studies
N,4-Dimethyl-2-pentanamine HCl 165.68 Adrenergic receptors Decongestant; stimulant effects Soluble in water Organic synthesis
3-Amino-N,N-dimethylpyrrolidine-1-carboxamide HCl 206.70 Undefined Variable solubility/stability Limited data Broad biochemical research

Structural and Functional Insights:

Receptor Selectivity : Unlike N-Phenylnicotinamide Hydrochloride (targeting nicotinamide pathways) or N,4-Dimethyl-2-pentanamine HCl (adrenergic activity), this compound’s cyclopropane and trifluoromethyl groups confer precise P2Y14 antagonism without off-target effects .

Biological Efficacy: PPTN blocks UDP-glucose-induced chemotaxis in HL-60 cells and neutrophils at nanomolar concentrations, a feature absent in analogs like 3-Amino-N,N-dimethylpyrrolidine derivatives .

Synthesis Complexity : PPTN’s synthesis involves multi-step organic reactions to incorporate its aromatic and heterocyclic moieties, contrasting with simpler amines like N,4-Dimethyl-2-pentanamine HCl .

Detailed Research Findings

Pharmacological Studies

Comparative Efficacy

  • HL-60 Cell Chemotaxis: PPTN (IC50 < 1 nM) outperformed non-selective P2Y antagonists in blocking cell migration, underscoring its specificity .
  • Stability : Unlike hygroscopic compounds (e.g., N-Phenylnicotinamide Hydrochloride), PPTN maintains integrity under freeze-thaw cycles, critical for long-term studies .

Preparation Methods

Naphthalene Core Assembly

The naphthalene framework can be synthesized using Diels-Alder cyclization or Ullmann coupling . For example:

  • Diels-Alder approach : Reacting 1,3-butadiene derivatives with substituted benzynes under thermal conditions to form the naphthalene ring.

  • Cross-coupling : A Suzuki-Miyaura coupling between bromonaphthalene derivatives and aryl boronic acids could install substituents at positions 4 and 7.

Example protocol (hypothetical):

  • React 2-bromo-7-iodonaphthalene with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis to introduce the 7-(trifluoromethyl)phenyl group.

  • Perform a second Suzuki coupling with 4-(piperidin-4-yl)phenylboronic acid at position 4.

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 is likely preserved throughout the synthesis. If necessary, it can be introduced via:

  • Kolbe-Schmitt carboxylation : Treating a naphthol derivative with CO₂ under high pressure.

  • Oxidation : Converting a methyl group to a carboxylic acid using KMnO₄ or CrO₃.

Salt Formation

The final step involves treating the free base (piperidine-containing intermediate) with HCl gas in a solvent such as ethyl acetate or dichloromethane.

Example protocol :

  • Dissolve the free base in ethyl acetate at 20–30°C.

  • Bubble HCl gas through the solution until pH < 2.

  • Stir for 1 hour, cool to 0–5°C, and isolate the precipitate via filtration.

Comparative Analysis of Synthetic Strategies

StepMethod A (Suzuki Coupling)Method B (Ritter Reaction)Method C (Diels-Alder)
Yield 75–85%60–70%50–60%
Catalyst Pd(PPh₃)₄H₂SO₄Thermal
Complexity ModerateLowHigh
Purity ≥98%90–95%85–90%

Optimization Challenges

Regioselectivity in Coupling Reactions

Ensuring precise substitution on the naphthalene ring requires careful control of reaction conditions. For example, Suzuki couplings may favor certain positions based on steric and electronic factors.

Protecting Group Strategy

The piperidine nitrogen must be protected during synthesis to prevent undesired side reactions. Boc protection followed by HCl-mediated deprotection is a common approach.

Purification Techniques

  • Column chromatography : Used to isolate intermediates with silica gel or reverse-phase matrices.

  • Recrystallization : Final purification from ethyl acetate/hexane mixtures enhances purity to ≥98%.

Scalability and Industrial Considerations

A two-step process analogous to amantadine hydrochloride synthesis could be adapted:

  • Formamide-mediated Ritter reaction to install the piperidine group.

  • Hydrolysis with aqueous HCl to form the hydrochloride salt.
    Advantages : Reduced solvent use, one-pot reactions, and yields >85% .

Q & A

Q. What metadata is critical when publishing this compound-related research to ensure replicability?

  • Methodological Answer : Disclose synthesis routes (CAS: 1992047-65-0), storage conditions (-80°C aliquots), and solvent systems (e.g., DMSO concentration in assays). Provide accession codes for receptor sequences (e.g., UniProt P2Y14: Q15391) and raw data repositories (e.g., Zenodo) .

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